2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Description
2-[3-(1H-Pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound featuring a pyridine ring directly linked to a phenyl group substituted with a pyrazole moiety at the 3-position. Its molecular formula is C₁₄H₁₀N₃, with an average molecular weight of 220.26 g/mol (monoisotopic mass: 220.0876). The pyridine and pyrazole rings contribute to its planar geometry and nitrogen-rich electronic environment, making it a versatile ligand in coordination chemistry and a scaffold in medicinal chemistry . This compound’s bifunctional N,N′-chelating capability allows it to bind transition metals, enabling applications in catalysis, photoluminescent materials, and pharmaceuticals .
Properties
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-8-15-13(6-1)11-4-3-5-12(10-11)14-7-9-16-17-14/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUOGZHXCFOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Trifluoroacetate Group: The trifluoroacetate group can be introduced by reacting the pyrazole derivative with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoroacetate group.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetate group.
Scientific Research Applications
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1H-Pyrazol-5-yl)pyridine Derivatives
- 2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz): Structure: Substituted with a trifluoromethyl (-CF₃) group at the pyrazole 3-position. Applications: Acts as an ancillary ligand in greenish-blue phosphorescent Ir(III) complexes for OLEDs, achieving external quantum efficiencies (EQEs) up to 33.5%. The electron-withdrawing -CF₃ group stabilizes the LUMO, blue-shifting emission spectra compared to non-fluorinated analogs . Key Data:
- 2-(1H-Pyrazol-5-yl)pyridine-BPh₃ Complexes: Reactivity: Reacts with triphenylborane (BPh₃) to form N,N′-chelate organoboron compounds. Crown ether derivatives of these complexes detect alkali/alkaline earth ions via fluorescence quenching . Contrast: The parent compound lacks boronate functionality but shares similar metal-binding affinity.
Substituent Variations on the Pyrazole Ring
Fluorinated Derivatives
- 2-[2-{1-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]ethylidene}hydrazinyl]pyridine (13e) :
- Structure : Incorporates a hydrazine bridge and trifluoromethyl group.
- Application : Fluorinated pyrazoles are critical in drug design for enhanced metabolic stability and bioavailability .
- Comparison : Unlike the target compound’s direct phenyl linkage, 13e’s hydrazine spacer increases conformational flexibility, altering binding kinetics .
Chlorodifluoromethoxy-Substituted Analogs
- N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide :
- Structure : Combines a pyrazole-pyridine core with a chlorodifluoromethoxy (-OCF₂Cl) substituent.
- Application : Inhibits mitochondrial complex IV or ubiquitin proteasome pathways, demonstrating dual therapeutic activity .
- Key Difference : The addition of a carboxamide group and bulky substituents enhances target specificity in biological systems compared to the simpler parent compound .
Heterocyclic Replacements
Triazole-Based Analogs
- 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine :
- Structure : Replaces pyrazole with a 1,2,4-triazole ring.
- Impact : Triazoles exhibit stronger π-π stacking and hydrogen-bonding capabilities, improving solubility and receptor affinity in medicinal chemistry .
- Data :
Property This compound Triazole Analog Heterocycle Pyrazole 1,2,4-Triazole Molecular Formula C₁₄H₁₀N₃ C₁₃H₁₀N₄ Bioactivity Moderate kinase inhibition Enhanced receptor binding
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
